molecular formula C17H17NO4 B589315 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 CAS No. 1794942-05-4

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

Cat. No. B589315
CAS RN: 1794942-05-4
M. Wt: 306.369
InChI Key: AEPOJXVSQUFPCK-YSNNITQRSA-N
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Description

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a chemical compound with the molecular formula C17H10D7NO4 and a molecular weight of 306.36 . It is a stable isotope-labelled compound .


Molecular Structure Analysis

The molecular structure of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is defined by its molecular formula, C17H10D7NO4 . The structure is likely to include a pyrrolidinedione group, a naphthalene group, and a propyl group with hydroxy and naphthalenyloxy substituents.

Scientific Research Applications

Synthesis and Biological Activity

A study by Oliveira et al. (2002) demonstrated the synthesis of new enamine derivatives of lapachol, a natural compound similar in structure to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7. The synthesized compounds were evaluated for biological activities such as toxicity against Artemia salina, Aedes aegypti, and cytotoxicity using human breast cells (Oliveira et al., 2002).

Chemical Properties and Synthesis Techniques

Bovonsombat and Mcnelis (1993) explored the use of similar compounds for ring halogenations of polyalkylbenzenes. This study provides insight into the chemical properties and potential applications of compounds structurally related to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 in chemical synthesis (Bovonsombat & Mcnelis, 1993).

NMR Spectra Analysis

Hubbard et al. (1992) conducted a study on the 1H NMR spectra of 1-aryl-2,5-pyrrolidinediones, which are structurally similar to the compound . This research is significant for understanding the spectral properties of such compounds (Hubbard et al., 1992).

Luminescent Properties

Zhang et al. (2006) investigated the synthesis and luminescent properties of phenol-pyridyl boron complexes, related to the compound of interest. This research highlights the potential use of such compounds in creating luminescent materials (Zhang et al., 2006).

Kinetic Study in Chemical Reactions

Tamaki et al. (1972) conducted a kinetic study on a compound closely related to 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7. This study provides insights into the reaction pathways and kinetics of similar compounds (Tamaki et al., 1972).

properties

CAS RN

1794942-05-4

Product Name

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

Molecular Formula

C17H17NO4

Molecular Weight

306.369

IUPAC Name

1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D

InChI Key

AEPOJXVSQUFPCK-YSNNITQRSA-N

SMILES

C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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